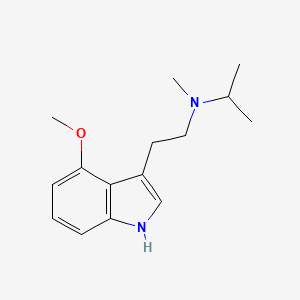

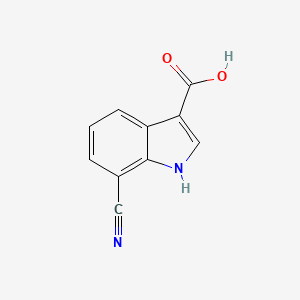

3-氟-2-甲基-4-硝基苯胺

描述

Synthesis Analysis

The synthesis of related compounds, such as 3-Fluoro-4-nitrophenol, involves a multi-step process starting from m-fluoroaniline. This process includes diazotization, hydrolysis, nitration, and separation of isomers . Although the exact synthesis of 3-Fluoro-2-methyl-4-nitroaniline is not described, similar synthetic strategies could potentially be applied, with modifications to introduce the methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of fluoro-nitroaniline derivatives can be inferred from NMR parameters reported for compounds such as 2-Fluoro-3-nitroaniline . These parameters provide valuable information about the electronic environment of the atoms within the molecule, which is influenced by the presence of electron-withdrawing nitro groups and electron-donating methyl groups.

Chemical Reactions Analysis

The chemical reactions of fluoro-nitroaniline compounds involve various pathways. For instance, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine suggests the presence of different triplet excited states that can lead to substitution reactions . Similarly, 3-Fluoro-2-methyl-4-nitroaniline may undergo nucleophilic substitution reactions under certain conditions, although the presence of the methyl group could influence the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methyl-4-nitroaniline can be partially deduced from related compounds. For example, the synthesis of 3-Fluoro-4-nitrophenol yields a compound with high purity, suggesting that similar purification techniques could be effective for 3-Fluoro-2-methyl-4-nitroaniline . The solvatochromic properties of Schiff bases derived from 4-nitroaniline derivatives indicate that the electronic properties of these compounds are sensitive to their environment .

科学研究应用

染料中间体和可能的药物应用

- 4-氟-3-硝基苯胺,一种与 3-氟-2-甲基-4-硝基苯胺密切相关的化合物,在美国已被认为是一种新型染料中间体。其在药物和杀虫剂中的潜在应用也在不断探索中 (Bil, 2007)。

荧光猝灭研究

- 硝基苯胺,包括与 3-氟-2-甲基-4-硝基苯胺相似的衍生物,已被研究其猝灭芘和 1-甲基芘荧光的能力。这些研究对于理解这些化合物的物理和化学性质至关重要 (Agudelo‐Morales 等人,2012)。

合成与表征

- 2-氟-3-硝基苯胺及其衍生物的合成已被报道,为这些化合物的化学性质和在各个领域的潜在应用提供了见解 (Hudlický & Bell, 1974)。

与金属形成络合物

- 研究探索了涉及铜(II)、镍(II) 和钴(II) 与 2-氟、5-硝基苯胺和 4-氟、2-硝基苯胺等化合物的络合物形成。这些研究有助于我们理解这些化合物的配位化学 (Devoto 等人,1982)。

在荧光传感器中的应用

- 一种针对 4-硝基苯胺(类似于 3-氟-2-甲基-4-硝基苯胺)的分子印迹荧光传感器的开发展示了这些化合物在检测水中特定物质中的潜在应用,表明它们在环境监测和安全方面的用途 (Xie 等人,2020)。

与蛋白质的相互作用和毒理学意义

- 已经对硝基苯胺异构体与牛血清白蛋白的相互作用进行了研究,提供了对这些化合物的生物相互作用和潜在毒理学意义的见解 (Xiang 等人,2007)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such as monoamine oxidase .

Mode of Action

Nitro compounds, in general, are known to undergo a series of reactions including nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself on the benzene ring .

Biochemical Pathways

Nitro compounds can be prepared through various pathways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

The molecular weight of similar compounds, such as 4-fluoro-2-nitroaniline, is known to be around 1561145 , which may influence its bioavailability.

Result of Action

Similar nitro compounds have been known to bind to hemoglobin, inhibiting normal uptake of oxygen, a condition known as “methemoglobinemia”, a form of oxygen starvation (anoxia) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-methyl-4-nitroaniline. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Moreover, this compound may be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

生化分析

Biochemical Properties

The nitro group (−NO2) in nitroanilines is a strong electron-withdrawing group, which can form hydrogen bonds with biomolecules, influencing their structure and function .

Cellular Effects

The cellular effects of 3-Fluoro-2-methyl-4-nitroaniline are currently unknown. Nitroanilines can influence cell function by interacting with cellular proteins and enzymes. They can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of nitroanilines can be studied in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of 3-Fluoro-2-methyl-4-nitroaniline at different dosages in animal models have not been reported. Studies on similar compounds can provide insights into potential threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Nitroanilines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Nitroanilines can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Nitroanilines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

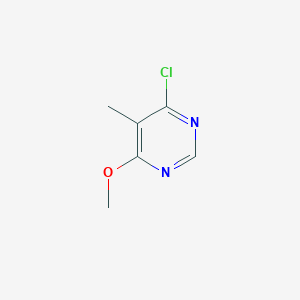

IUPAC Name |

3-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVJCKMVIGVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646644 | |

| Record name | 3-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-98-2 | |

| Record name | 3-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)